molecular formula C14H11ClN2OS B2838700 N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 890958-37-9

N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2838700
CAS No.: 890958-37-9
M. Wt: 290.77
InChI Key: OSKZZUMXCPKFKB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with a 4-chlorophenyl group and a methoxy group. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as arylpyrrole derivatives, have been reported to have high biological activity and a unique mode of action . They are known to interact with their targets, causing significant changes in the target’s function, which can lead to various downstream effects.

Biochemical Pathways

Compounds with similar structures, such as pyraclostrobin, are known to inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes, resulting in the cessation of fungal growth .

Pharmacokinetics

Similar compounds, such as decoquinate derivatives, have been studied for their pharmacokinetic properties . These studies evaluated the drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . Such properties can significantly impact a compound’s bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have been reported to possess various biological activities . These activities can result in a wide range of effects at the molecular and cellular level, depending on the specific targets and pathways involved.

Action Environment

Similar compounds, such as urea derivatives, have been studied for their environmental stability . These studies have shown that such compounds can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the cyclization of 2-aminothiophenol with 4-chloroaniline in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles.

Scientific Research Applications

N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine
  • N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
  • N-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]- (nitroheteroaryl)carboxamides

Uniqueness

N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-18-11-6-7-13-12(8-11)17-14(19-13)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKZZUMXCPKFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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